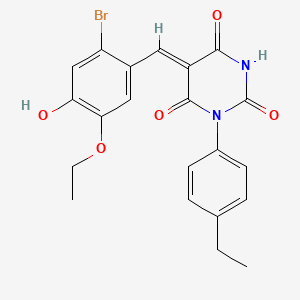![molecular formula C23H26N2O3 B5915038 N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide, also known as CMAB, is a chemical compound that has gained significant attention in the field of scientific research. CMAB is a small molecule that has shown potential in various research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide involves its interaction with amyloid fibrils. N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide binds to the surface of amyloid fibrils through hydrophobic interactions and forms a stable complex. This complex emits a strong fluorescence signal, which can be detected using various imaging techniques. The binding of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide to amyloid fibrils also inhibits their growth and aggregation, which can potentially slow down disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide are still being studied. However, it has been shown that N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide does not exhibit any significant toxicity or adverse effects on cells or tissues. This makes it a safe and reliable tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide in lab experiments is its high sensitivity and selectivity in detecting amyloid fibrils. This makes it a valuable tool for disease diagnosis and drug development. However, there are also some limitations associated with its use. For example, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide has a relatively short half-life, which means that it needs to be administered frequently to maintain its effectiveness. Additionally, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide may not be suitable for detecting amyloid fibrils in certain tissues or organs due to its limited penetration ability.
Zukünftige Richtungen
There are several future directions in which N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide can be further studied and developed. One potential direction is to optimize the synthesis process to increase the yield and purity of the product. Another direction is to explore the use of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide in detecting other types of protein aggregates, such as prions. Additionally, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide can be modified to improve its pharmacokinetic properties, such as its half-life and penetration ability, to make it more suitable for in vivo applications.
In conclusion, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide, or N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide, is a small molecule that has shown great potential in various scientific research applications. Its unique chemical properties and high sensitivity and selectivity in detecting amyloid fibrils make it a valuable tool for disease diagnosis and drug development. While there are some limitations associated with its use, there are also several future directions in which N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide can be further developed and optimized.
Synthesemethoden
The synthesis of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide involves a series of chemical reactions. The first step is the condensation reaction between 4-methoxybenzaldehyde and cyclohexanone to form 4-methoxycyclohexanone. This intermediate product is then reacted with 3-aminoacryloyl chloride to form the desired product, N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide. The overall yield of the synthesis process is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide has shown high selectivity and sensitivity in detecting amyloid fibrils, making it a promising tool for disease diagnosis and drug development.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-19-14-11-17(12-15-19)13-16-22(26)25-21-10-6-5-9-20(21)23(27)24-18-7-3-2-4-8-18/h5-6,9-16,18H,2-4,7-8H2,1H3,(H,24,27)(H,25,26)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPKNJTMZIEIN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914980.png)
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)
![N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)

![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)

![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
